N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound that combines several functional groups, including a benzofuran moiety, a pyrazolo[5,1-b][1,3]oxazine ring, and a carboxamide group
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of biological targets related to these activities.
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound may affect multiple biochemical pathways.
Result of Action
Benzofuran derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Construction of the Pyrazolo[5,1-b][1,3]oxazine Ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization.
Coupling of the Benzofuran and Pyrazolo[5,1-b][1,3]oxazine Units: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form benzofuran-2-carboxylic acid derivatives.
Reduction: The pyrazolo[5,1-b][1,3]oxazine ring can be reduced using hydrogenation catalysts such as palladium on carbon to form dihydro derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Dihydro-pyrazolo[5,1-b][1,3]oxazine derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Material Science: The unique electronic properties of the benzofuran and pyrazolo[5,1-b][1,3]oxazine rings make this compound useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-ylmethylamine share the benzofuran moiety but lack the pyrazolo[5,1-b][1,3]oxazine ring.
Pyrazolo[5,1-b][1,3]oxazine Derivatives: Compounds such as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid share the pyrazolo[5,1-b][1,3]oxazine ring but lack the benzofuran moiety.
Uniqueness
N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is unique due to the combination of the benzofuran and pyrazolo[5,1-b][1,3]oxazine rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science, setting it apart from simpler analogs.
Biological Activity
N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzofuran moiety : Known for its diverse biological activities.
- Pyrazolo[5,1-b][1,3]oxazine ring : Imparts unique electronic properties which may enhance biological interactions.
- Carboxamide group : Often associated with increased solubility and bioavailability.
Property | Value |
---|---|
IUPAC Name | N-(1-benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Molecular Formula | C16H15N3O3 |
Molecular Weight | 299.31 g/mol |
CAS Number | 1797125-25-7 |
The biological activity of this compound is largely attributed to its interactions with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial in numerous physiological processes .
- Enzyme Inhibition : Preliminary studies suggest it may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and cancer .
- Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant properties, which can protect cells from oxidative stress.
Pharmacological Activities
Research into the pharmacological activities of this compound has revealed several promising effects:
Anticancer Activity
In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Glioma Cells : Demonstrated potent antiproliferative effects with IC50 values in the low micromolar range.
- Mechanisms : Induces apoptosis and inhibits cell cycle progression by targeting multiple signaling pathways including AMPK and mTOR .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent:
- Model Studies : In animal models of inflammation (e.g., adjuvant arthritis), it exhibited reduced inflammatory markers and improved clinical scores compared to controls.
Antimicrobial Properties
Emerging evidence suggests that this compound may possess antimicrobial activity:
- In vitro Testing : Effective against certain strains of bacteria and fungi, indicating potential for development as an antibiotic agent.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Objective : Evaluate cytotoxic effects on glioma cells.
- Findings : Significant reduction in cell viability at concentrations as low as 5 µM; mechanisms involved apoptosis induction and cell cycle arrest at G2/M phase.
-
Anti-inflammatory Model :
- Objective : Assess efficacy in a rat model of arthritis.
- Results : Doses of 10 mg/kg showed marked improvement in joint swelling and pain compared to untreated controls.
-
Antimicrobial Screening :
- Objective : Test against bacterial strains.
- Results : Showed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 µg/mL.
Properties
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(13-9-15-19(18-13)6-3-7-21-15)17-10-12-8-11-4-1-2-5-14(11)22-12/h1-2,4-5,8-9H,3,6-7,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWOGWHNVQBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3=CC4=CC=CC=C4O3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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